Barium nitride (Ba3N2)

Vue d'ensemble

Description

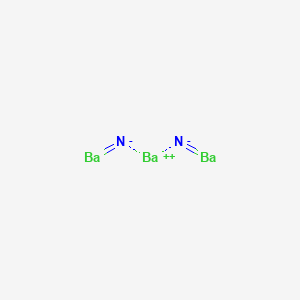

Barium nitride is an ionic compound with the formula Ba3N2 . It is an orange-yellow solid and is used as a dopant in optical materials such as white emitting LEDs . It is also used as a synthetic precursor for ternary metal nitrides and as a flux growth medium for GaN .

Synthesis Analysis

Barium Nitride is produced by the reaction of barium with nitrogen . The reaction can be represented as: N2 + 3 Ba → Ba3N2 . It can also be produced from Barium Amide .Molecular Structure Analysis

Barium Nitride is an ionic compound. It has three barium atoms and two nitrogen atoms . Barium is a metal and nitrogen is a non-metal. Barium is in group 2 on the periodic table it has 2 valance electrons nitrogen has 5 valance electrons . To complete the octet of nitrogen each barium gives electrons to nitrogen. Then barium got a +2 charge and nitrogen got a -3 charge .Chemical Reactions Analysis

Barium Nitride reacts with water to form barium hydroxide and ammonia . The reaction can be represented as: 6 H2O + Ba3N2 → 2 NH3 + 3 Ba(OH)2 . It also undergoes an oxidation-reduction reaction .Physical And Chemical Properties Analysis

Barium Nitride’s molecular weight is 439.994 grams . Its density is 4.78 g/cm3 . It’s an orange-yellow solid . It is soluble in water and insoluble in organic solvents .Applications De Recherche Scientifique

Optoelectronic Uses

- Application Summary : Ba3N2 is used as a dopant in LEDs or other optical devices . It is also used for making tungsten filament in green and neon lights .

- Results or Outcomes : The use of Ba3N2 in these applications can enhance the performance of the devices, such as improving the efficiency of LEDs .

Semiconductor Application

- Application Summary : Ba3N2 is used in designing efficient semiconductors for electron transfer processes . It helps in converting power more efficiently .

- Results or Outcomes : The use of Ba3N2 in semiconductors can improve their efficiency, particularly in terms of power conversion .

Synthetic Application

- Application Summary : Ba3N2 can be used as a synthetic precursor for ternary metal nitrides . It also acts as a flux growth medium for GaN .

- Results or Outcomes : The use of Ba3N2 in these applications can result in the successful synthesis of ternary metal nitrides .

Polymer and Industrial Chemistry

- Application Summary : Ba3N2 is used as a binder in the making of ceramic glazes . It is also used in the synthesis of compounds having barium oxide used by the vacuum tube industry .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the properties of the ceramic glazes or compounds, such as enhancing their durability .

Mechanical Cutting Devices

- Application Summary : Ba3N2 is used in refractory for cutting and abrasive tool preparation . It also acts as a thickening agent in crucibles .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the performance of the cutting tools or crucibles, such as enhancing their durability .

Drilling Fluids for Oil and Gas Wells

- Application Summary : Ba3N2 is used in drilling fluids for oil and gas wells . It helps in reducing friction and increasing the efficiency of drilling operations .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the efficiency of drilling operations, particularly in terms of reducing friction .

Spark Plug Electrodes

- Application Summary : Ba3N2 is often used for spark plug electrodes . It enhances the conductivity and durability of the electrodes .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the performance of the spark plugs, such as enhancing their conductivity and durability .

Paint, Bricks, Glass, Tiles, and Rubber Manufacturing

- Application Summary : Compounds of Ba3N2 are used to make paint, bricks, glass, tiles, and rubber .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the properties of the materials, such as enhancing their durability .

Chemical Reagent

- Application Summary : Barium Nitride powder is always used as a chemical reagent .

- Results or Outcomes : The use of Ba3N2 in these applications can facilitate the chemical reactions, leading to the desired products .

Conductive Materials and Electronic Devices

- Application Summary : Ba3N2 is used in the fields of conductive materials and electronic devices .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the performance of the conductive materials and electronic devices .

Optical Coatings and Optical Devices

- Application Summary : Ba3N2 is used in optical coatings and optical devices .

- Results or Outcomes : The use of Ba3N2 in these applications can improve the performance of the optical coatings and devices .

Catalyst in Chemical Reaction Processes

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

azanidylidenebarium;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHQVFOMOBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ba].[N-]=[Ba].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3N2 | |

| Record name | barium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium nitride (Ba3N2) | |

CAS RN |

12047-79-9 | |

| Record name | Barium nitride (Ba3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)